molecular formula C11H14N2O4 B6249786 5-(diethylamino)-2-nitrobenzoic acid CAS No. 885057-47-6

5-(diethylamino)-2-nitrobenzoic acid

Cat. No.: B6249786
CAS No.: 885057-47-6
M. Wt: 238.2
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Description

Contextualization within Aromatic Carboxylic Acids

Aromatic carboxylic acids are a class of organic compounds defined by the presence of at least one carboxyl group (–COOH) directly attached to an aromatic ring. britannica.com The simplest example is benzoic acid. britannica.com These compounds exhibit properties characteristic of both aromatic systems and carboxylic acids. britannica.com They are typically crystalline solids and are more acidic than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which stabilizes the carboxylate anion through resonance. vedantu.comslideshare.net

The reactivity of aromatic carboxylic acids is twofold: reactions involving the carboxyl group (like esterification or amide formation) and electrophilic substitution reactions on the aromatic ring. The carboxyl group itself is a deactivating, meta-directing substituent, meaning it makes electrophilic substitution less favorable than in benzene (B151609) and directs incoming electrophiles to the positions meta to it. britannica.comvedantu.com Nitrobenzoic acid derivatives with amino functionalities are a subset of these aromatic carboxylic acids, where the aromatic ring is further substituted, leading to more complex reactivity patterns. fishersci.com

Significance of Nitro and Dialkylamino Substituents in Chemical Research

The presence of both a nitro (–NO₂) group and a dialkylamino group, such as diethylamino (–N(CH₂CH₃)₂), on a benzoic acid framework creates a molecule with a unique electronic profile that is of great interest in chemical research.

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.org Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org The nitro group is also a key functional group in the synthesis of dyes, and its ability to be reduced to an amino group makes it a versatile synthetic intermediate. fiveable.menih.gov

Conversely, the diethylamino group is an electron-donating group. As a secondary amine, it is basic and nucleophilic. fiveable.mewikipedia.org When attached to an aromatic ring, it donates electron density, activating the ring towards electrophilic substitution, primarily at the ortho and para positions. The diethylamino group is used in the synthesis of various products, including dyes and corrosion inhibitors. atamanchemicals.com

The juxtaposition of a strong electron-donating group (diethylamino) and a strong electron-withdrawing group (nitro) on the same aromatic ring results in a "push-pull" system. This electronic arrangement leads to significant intramolecular charge transfer, which can impart interesting optical and electronic properties to the molecule. This makes such compounds valuable as building blocks for functional materials and as intermediates in the synthesis of more complex molecules. nih.gov

Unique Structural Features of 5-(diethylamino)-2-nitrobenzoic Acid

The compound this compound has a distinct substitution pattern on its benzene ring. The carboxylic acid group is at position 1, the nitro group is at position 2 (ortho to the carboxyl group), and the diethylamino group is at position 5 (meta to the carboxyl group and para to the nitro group).

This specific arrangement dictates the electronic interactions between the substituents. The powerful electron-withdrawing nitro group at the ortho position strongly influences the acidity of the carboxylic acid. The electron-donating diethylamino group is positioned to exert its electronic influence across the ring, particularly on the nitro group to which it is para. Research on related compounds, such as 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, has utilized this core structure for the synthesis of metal complexes. researchgate.net

Table 1: Physicochemical Properties of Related Nitrobenzoic Acid Derivatives

Property5-(Dimethylamino)-2-nitrobenzoic acid5-Amino-2-nitrobenzoic acid
IUPAC Name 5-(dimethylamino)-2-nitrobenzoic acid nih.gov5-amino-2-nitrobenzoic acid chemicalbook.com
CAS Number 62876-66-8 nih.gov13280-60-9 chemicalbook.com
Molecular Formula C₉H₁₀N₂O₄ nih.govC₇H₆N₂O₄
Molecular Weight 210.19 g/mol nih.gov182.13 g/mol
Appearance -Yellow powder or crystal chemicalbook.com
Melting Point -236-238 °C

Note: Specific experimental data for this compound is not widely available in public databases. The table presents data for structurally similar compounds to provide context.

Overview of Established Research Paradigms for Substituted Benzoic Acids

The study of substituted benzoic acids employs a range of established experimental and computational methods to elucidate their structure, properties, and behavior. bohrium.com

Spectroscopic Techniques: Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools. FTIR is used to identify functional groups, particularly the C=O stretching frequency of the carboxylic acid, which provides information about hydrogen bonding and dimerization in solution. bohrium.comucl.ac.uk ¹H and ¹³C NMR spectroscopy help determine the chemical environment of protons and carbon atoms, revealing details about the molecule's structure and the electronic effects of its substituents. bohrium.com

Crystallization and Diffraction: Crystallization experiments, involving methods like solvent evaporation or cooling, are used to obtain single crystals. bohrium.com X-ray diffraction analysis of these crystals provides precise information on the molecular structure, bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding and π-π stacking) in the solid state. ucl.ac.uk

Computational Chemistry: Theoretical methods are increasingly used to complement experimental findings. bohrium.com Density Functional Theory (DFT) calculations can predict molecular geometries, vibrational frequencies (for comparison with IR spectra), and electronic properties. ucl.ac.uk Molecular Dynamics (MD) simulations are employed to study the behavior of these molecules in solution, providing insights into self-association, dimer formation, and interactions with solvent molecules, which are crucial for understanding crystallization processes. bohrium.comucl.ac.uk

Synthetic Methodologies: Research also focuses on developing new synthetic routes to create substituted benzoic acids. researchgate.net This can involve multi-step processes including nitration, reduction, and oxidation reactions, starting from simpler precursors. researchgate.net The efficiency and selectivity of these synthetic pathways are key areas of investigation.

These combined approaches allow for a comprehensive understanding of how different substituents on the benzoic acid ring influence its chemical behavior from the molecular to the macroscopic level. researchgate.netacs.org

Properties

CAS No.

885057-47-6

Molecular Formula

C11H14N2O4

Molecular Weight

238.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Preparations of 5 Diethylamino 2 Nitrobenzoic Acid

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This process helps in identifying potential synthetic routes by breaking down complex structures into manageable precursors.

Disconnection Strategies for the Carboxylic Acid, Nitro, and Diethylamino Groups

The retrosynthetic analysis of 5-(diethylamino)-2-nitrobenzoic acid involves the disconnection of its three key functional groups: the carboxylic acid, the nitro group, and the diethylamino group.

Carboxylic Acid Disconnection: The carboxylic acid group can be disconnected through a functional group interconversion (FGI) to a methyl group. This suggests that a key precursor could be 5-(diethylamino)-2-nitrotoluene, which can be oxidized to the desired carboxylic acid. Another disconnection strategy involves considering the carboxylic acid as being derived from the hydrolysis of a nitrile group (-CN), pointing to 5-(diethylamino)-2-nitrobenzonitrile as an intermediate.

Nitro Group Disconnection: The nitro group is typically introduced via an electrophilic aromatic substitution (EAS) reaction, specifically nitration. Therefore, a logical disconnection involves removing the nitro group to identify a precursor such as 3-(diethylamino)benzoic acid or its corresponding methyl ester. The directing effects of the existing substituents on the aromatic ring are crucial in determining the feasibility of this step.

Diethylamino Group Disconnection: The diethylamino group can be disconnected in a few ways. One approach is through nucleophilic aromatic substitution (SNA_r_), where a suitable leaving group (e.g., a halogen) at the C-5 position is displaced by diethylamine (B46881). This points to a precursor like 5-chloro-2-nitrobenzoic acid. Alternatively, the diethylamino group can be formed by the alkylation of an amino group. This suggests 5-amino-2-nitrobenzoic acid as a key intermediate, which can be subsequently alkylated with ethyl halides.

Identification of Key Precursors and Synthetic Intermediates

Based on the disconnection strategies, several key precursors and synthetic intermediates for the synthesis of this compound can be identified. These are summarized in the table below.

Precursor/IntermediateCorresponding Disconnection Strategy
5-(diethylamino)-2-nitrotolueneCarboxylic acid disconnection (via oxidation)
5-(diethylamino)-2-nitrobenzonitrileCarboxylic acid disconnection (via hydrolysis)
3-(diethylamino)benzoic acidNitro group disconnection (via nitration)
5-chloro-2-nitrobenzoic acidDiethylamino group disconnection (via SNAr)
5-amino-2-nitrobenzoic acidDiethylamino group disconnection (via alkylation)

Forward Synthesis Approaches

Forward synthesis involves the construction of the target molecule from simpler starting materials, following the pathways identified during retrosynthetic analysis.

Nitration Reactions in the Presence of Amine or Carboxylic Acid Functionalities

The introduction of a nitro group onto an aromatic ring bearing an amine or a carboxylic acid requires careful consideration of the reaction conditions due to the electronic properties of these functional groups.

The diethylamino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. The carboxylic acid group, on the other hand, is a deactivating group and a meta-director. In a precursor like 3-(diethylamino)benzoic acid, the powerful activating and directing effect of the diethylamino group would likely dominate, directing the incoming nitro group to the ortho position (C-2), which is also para to the diethylamino group, and to the C-6 position. The presence of the deactivating carboxyl group would likely hinder the reaction to some extent. A mixture of isomers might be expected, requiring subsequent separation. A similar outcome is expected for the nitration of the corresponding methyl ester, methyl 3-(diethylaminobenzoate). The nitration of methyl 3-methylbenzoate (B1238549) with a mixture of nitric acid and acetic anhydride (B1165640) has been reported for the synthesis of 5-methyl-2-nitrobenzoic acid, suggesting a viable route for related substrates. researchgate.net

Strategies for Introducing the Diethylamino Group (e.g., Nucleophilic Aromatic Substitution, Amination)

The introduction of the diethylamino group can be effectively achieved through nucleophilic aromatic substitution (SNAr) on a suitable substrate.

A plausible route involves the reaction of 5-chloro-2-nitrobenzoic acid with diethylamine. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this case, the chlorine atom is at a meta position relative to the nitro group, which is not ideal for activation. However, the combined electron-withdrawing effects of the nitro and carboxylic acid groups can still facilitate the substitution reaction, likely requiring elevated temperatures.

Another important strategy is the alkylation of a primary amino group. The synthesis could start from 5-amino-2-nitrobenzoic acid, which is commercially available. sigmaaldrich.comnih.gov This precursor can be reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield the target compound. This method avoids the potential regioselectivity issues associated with nitration of a substituted benzene (B151609) ring.

Methods for Carboxylic Acid Formation or Functionalization (e.g., Oxidation of Methyl Groups, Hydrolysis of Nitriles)

The formation of the carboxylic acid group is a key final step in several potential synthetic routes.

One of the most common methods for synthesizing benzoic acids is the oxidation of a corresponding toluene (B28343) derivative. orgsyn.org In this context, 5-(diethylamino)-2-nitrotoluene could be oxidized to this compound. Various oxidizing agents can be employed, such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The oxidation of p-nitrotoluene to p-nitrobenzoic acid is a well-established procedure. orgsyn.orgresearchgate.net A similar approach could be applied here, although the presence of the diethylamino group might require careful optimization of reaction conditions to avoid side reactions.

Alternatively, the carboxylic acid can be generated from a nitrile precursor. The hydrolysis of 5-(diethylamino)-2-nitrobenzonitrile under acidic or basic conditions would yield this compound. This method is advantageous as the nitrile group can be introduced through various methods, including the Sandmeyer reaction from an amino precursor.

Optimization of Reaction Conditions, Catalysis, and Purification Strategies

The preparation of this compound typically involves the reaction of 2-chloro-5-nitrobenzoic acid with diethylamine. The optimization of this process focuses on maximizing yield and purity by carefully controlling reaction parameters and employing effective purification techniques.

A significant advancement in the synthesis of N-substituted 5-nitroanthranilic acid derivatives, including the diethylamino analogue, is the use of microwave-assisted organic synthesis (MAOS). nih.govelsevierpure.com This technique has been shown to provide high yields in short reaction times without the need for a catalyst.

The reaction is typically carried out by heating a mixture of 2-chloro-5-nitrobenzoic acid and an excess of diethylamine. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Optimization of Reaction Parameters:

Key parameters that are optimized include:

Temperature: The reaction temperature significantly influences the rate of reaction. Microwave-assisted synthesis has been successfully performed at temperatures ranging from 80 to 120 °C. nih.gov

Reaction Time: Microwave irradiation allows for a drastic reduction in reaction time, with reactions often reaching completion within 5 to 30 minutes. nih.gov

Reagent Ratio: An excess of diethylamine is generally used to drive the reaction to completion and to act as a base to neutralize the hydrochloric acid formed as a byproduct.

Catalysis:

While catalyst-free methods have proven effective, particularly under microwave conditions, research into catalytic systems aims to further enhance reaction efficiency and selectivity under milder conditions. nih.gov For the broader class of nucleophilic aromatic substitutions on nitro-activated aryl chlorides, various catalytic systems have been explored. However, for the specific reaction with diethylamine to form this compound, the catalyst-free microwave approach is a prominent and efficient method. nih.govelsevierpure.com

Purification Strategies:

After the reaction is complete, the crude product is typically isolated and purified. Common purification strategies include:

Acid-Base Extraction: The basic nature of the diethylamino group allows for purification by dissolving the crude product in an aqueous basic solution, washing with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the purified product.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. illinois.eduresearchgate.net The choice of solvent is critical and is determined by the solubility characteristics of the product and impurities.

Chromatography: Techniques like column chromatography can be employed for purification, especially for obtaining very high purity material or when separating mixtures with similar solubility properties.

The table below summarizes the findings from a study on the microwave-assisted amination of 2-chloro-5-nitrobenzoic acid with various amines, which provides a strong indication of the expected outcome for the reaction with diethylamine. nih.gov

Amine ReactantReaction Time (min)Temperature (°C)Yield (%)
Aliphatic Amines (general)5-3080-120>99
Aromatic Amines (general)5-3080-120>99

Exploration of Alternative Synthetic Routes and Green Chemistry Considerations

In line with the principles of green chemistry, there is a continuous effort to develop more sustainable and environmentally friendly methods for the synthesis of chemical compounds.

Alternative Synthetic Routes:

One potential alternative route to this compound involves starting from 3-diethylaminophenol (B49911). This could involve a nitrosation reaction followed by oxidation to introduce the nitro group at the 2-position, and subsequent carboxylation. A known synthesis of 5-(diethylamino)-2-nitrosophenol (B12104377) from 3-diethylaminophenol proceeds with sodium nitrite (B80452) in hydrochloric acid at low temperatures. chemicalbook.com Further oxidation and carboxylation steps would be required to arrive at the final product.

Another approach could be the direct nitration of a 3-(diethylamino)benzoic acid precursor. However, controlling the regioselectivity of the nitration to obtain the desired 2-nitro isomer can be challenging.

Green Chemistry Considerations:

The development of greener synthetic methods focuses on several key areas:

Use of Greener Solvents: Traditional amination reactions often use polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which have environmental and health concerns. A significant green advancement is the use of superheated water as a reaction medium. The amination of 2-chloro-5-nitrobenzoic acid with various amines has been successfully demonstrated in superheated water with potassium carbonate as a base, eliminating the need for organic solvents. researchgate.net

Catalyst-Free Reactions: As demonstrated by the microwave-assisted synthesis, avoiding the use of heavy metal catalysts is a key principle of green chemistry. nih.govelsevierpure.com This simplifies purification, reduces waste, and avoids the toxicity associated with many metal catalysts.

Energy Efficiency: Microwave-assisted synthesis is often more energy-efficient than conventional heating methods due to rapid and localized heating of the reaction mixture. nih.gov

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. The nucleophilic substitution reaction itself has good atom economy, with the main byproduct being hydrochloric acid, which is neutralized by the excess amine.

The table below highlights a comparison of a conventional versus a green chemistry approach for the amination of 2-chloro-5-nitrobenzoic acid.

FeatureConventional MethodGreen Chemistry Approach
Solvent DMF, NMPSuperheated Water researchgate.net
Catalyst Often requires a catalystCatalyst-free (microwave) nih.gov or with a simple base researchgate.net
Energy Source Conventional heatingMicrowave irradiation nih.gov
Reaction Time Several hours5-30 minutes nih.gov
Environmental Impact HigherLower

Chemical Transformations and Derivatization Strategies for 5 Diethylamino 2 Nitrobenzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, allowing for the formation of esters, amides, acyl halides, and the reduction to alcohols or aldehydes. These transformations are fundamental in altering the compound's physical properties, and for creating intermediates for further synthetic steps.

Esterification and Transesterification Reactions

Esterification of 5-(diethylamino)-2-nitrobenzoic acid can be achieved through several standard protocols. The choice of method often depends on the scale of the reaction and the nature of the alcohol.

Acid-Catalyzed Esterification: Direct reaction with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is a common method. To drive the equilibrium towards the ester product, water is typically removed as it is formed, often by azeotropic distillation with a suitable solvent like toluene (B28343). google.com This method is particularly effective for simple alcohols.

Acyl Chloride Intermediate: A highly effective, two-step approach involves first converting the carboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-(diethylamino)-2-nitrobenzoyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This method is versatile and works well for a wide range of alcohols, including those that are sterically hindered. A similar approach has been documented for the synthesis of the methyl ester of 5-amino-2-nitrobenzoic acid, where thionyl chloride was used to facilitate the reaction with methanol, yielding the product in 42% after reflux.

Dehydrating Condensation Reagents: Modern esterification methods utilize coupling agents that facilitate the direct condensation of the carboxylic acid and alcohol. Reagents such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), in what is known as the Shiina macrolactonization, have proven effective for creating esters with high chemoselectivity and reactivity. tcichemicals.com

Below is a table summarizing common esterification conditions applicable to substituted nitrobenzoic acids.

MethodReagents & ConditionsSubstrate ExampleProductYieldCitation
Acid CatalysisGlycerol, H₂SO₄, Toluene, >100°Cp-Nitrobenzoic acidGlycerol mono-p-nitrobenzoate>90% google.com
Acyl Chloride1. SOCl₂ 2. Methanol, Reflux5-Amino-2-nitrobenzoic acid5-Amino-2-nitrobenzoic acid methyl ester42%
Condensation2-Methyl-6-nitrobenzoic anhydride (MNBA)General carboxylic acidsCorresponding estersGood to Excellent tcichemicals.com

Amide and Acyl Halide Formation

The synthesis of amides from this compound proceeds through the activation of the carboxyl group.

Acyl Halide Formation: As with esterification, the carboxylic acid can be readily converted to 5-(diethylamino)-2-nitrobenzoyl halide (e.g., chloride) using standard halogenating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. This acyl halide is a key intermediate for the synthesis of amides and other derivatives.

Amide Formation: The reaction of the activated carboxylic acid with a primary or secondary amine yields the corresponding amide. khanacademy.org This can be achieved by:

Reacting the pre-formed acyl chloride with an amine, typically in the presence of a base to scavenge the generated HCl. youtube.com

Using a one-pot method with a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl₄) can directly mediate the condensation of a carboxylic acid and an amine. nih.govyoutube.com The TiCl₄-mediated process, for instance, has been shown to be effective for a wide range of substrates in pyridine at 85°C. nih.gov

These methods provide access to a large library of N-substituted 5-(diethylamino)-2-nitrobenzamides.

MethodReagents & ConditionsReactantsProduct TypeYieldCitation
Coupling AgentTiCl₄, Pyridine, 85°CCarboxylic Acid + AmineAmideModerate to Excellent nih.gov
Via Acyl Chloride1. SOCl₂ 2. Amine, BaseCarboxylic Acid + AmineAmideGenerally High khanacademy.orgyoutube.com
Coupling AgentDicyclohexylcarbodiimide (DCC)Carboxylic Acid + AmineAmideGood youtube.com

Reduction to Corresponding Alcohol or Aldehyde Derivatives

The reduction of the carboxylic acid group in this compound is complicated by the presence of the easily reducible nitro group. Therefore, chemoselective methods are required.

Reduction to Aldehyde: The selective reduction of a carboxylic acid to an aldehyde in the presence of a nitro group is a significant challenge. However, modern catalytic systems have been developed for this purpose. For example, the use of tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) as a catalyst for the hydrosilylation of carboxylic acids with silanes like HSiEt₃ can yield the corresponding aldehyde after acidic workup of the intermediate disilyl acetal. nih.gov This method's mild conditions make it a promising strategy for producing 5-(diethylamino)-2-nitrobenzaldehyde.

Reduction to Alcohol: The reduction to the corresponding alcohol, [5-(diethylamino)-2-nitrophenyl]methanol, is also challenging. Strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) would likely reduce both the carboxylic acid and the nitro group. Selective reduction might be achieved using borane (B79455) complexes (e.g., BH₃·THF), which are known to reduce carboxylic acids faster than nitro groups under certain conditions, though optimization would be critical to prevent over-reduction.

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the aromatic ring's reactivity. Its primary transformation is reduction to an amino group, a critical step in the synthesis of many dyes and pharmacologically active compounds.

Selective Reduction to the Amino Group: Formation of 5-(Diethylamino)-2-aminobenzoic Acid

The conversion of the nitro group to a primary amine is one of the most important reactions for this class of compounds, yielding 5-(diethylamino)-2-aminobenzoic acid. This transformation dramatically alters the electronic properties of the molecule, converting the electron-withdrawing nitro group into a strongly electron-donating amino group. Several reliable methods are available for this selective reduction.

Catalytic Hydrogenation: This is a widely used method where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst. researchgate.net Palladium on carbon (Pd/C) is a common choice. Care must be taken as some catalysts, like Raney Nickel, can also be used, but reaction conditions must be controlled to ensure selectivity. google.com

Metal-Acid Systems: Classic methods involving dissolving metals in acid are highly effective. Reagents such as tin(II) chloride (SnCl₂) in concentrated HCl and ethanol (B145695) are well-documented for reducing aromatic nitro groups without affecting other reducible functionalities like esters or halides. semanticscholar.org Similarly, iron powder (Fe) in acetic acid or in the presence of an electrolyte like ammonium (B1175870) chloride is another mild and efficient option.

Hydrazine (B178648) Reduction: The reduction can also be carried out using hydrazine hydrate (B1144303) in the presence of a catalyst like Raney Nickel or an iron salt. google.com This method is often performed under neutral or basic conditions, which can be advantageous for acid-sensitive substrates. google.com

MethodReagents & ConditionsSubstrate TypeProduct TypeKey FeaturesCitation
Metal/AcidSnCl₂·2H₂O, conc. HCl, Ethanol, 70°CAromatic Nitro CompoundAromatic AmineHigh yield, tolerant of benzyl (B1604629) and chloro groups. semanticscholar.org
Catalytic TransferHydrazine Hydrate, Raney-Ni, Ethanol, 60-90°CNitrobenzoic acid saltAminobenzoic acidInexpensive catalyst, good yield. google.com
Catalytic HydrogenationH₂, Pd/CAromatic Nitro CompoundAromatic AmineClean reaction, common industrial method. researchgate.net

Exploration of Other Nitro Group Transformations (e.g., Condensations, Oxidations)

While reduction to the amine is the most common fate of the aromatic nitro group, other transformations are possible, though less frequently employed for this specific substrate.

Partial Reduction: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine (B1172632) intermediates. Under specific conditions, it is possible to isolate these intermediates. For example, the reduction of nitroarenes can sometimes be stopped at the hydroxylamine stage using specific reagents or electrochemical control.

Condensation Reactions: While the nitro group itself does not typically undergo condensation, it can be a precursor to functional groups that do. For instance, the corresponding amine, obtained via reduction, can readily undergo condensation with aldehydes or ketones to form Schiff bases (imines). The nitro group's strong electron-withdrawing effect can also activate the aromatic ring for nucleophilic aromatic substitution, although this is less common than electrophilic substitution on the activated ring of the corresponding aniline.

Nitrosation: An indirect transformation related to the nitro functionality is nitrosation. The synthesis of 5-(diethylamino)-2-nitrosophenol (B12104377) has been achieved by treating N,N-diethyl-m-aminophenol with sodium nitrite (B80452) and hydrochloric acid, indicating that the corresponding amine of the title compound could potentially be converted to a nitroso derivative. chemicalbook.com

Transformations Involving the Diethylamino Group

The diethylamino group, a tertiary amine, is a key functional moiety that can undergo several important chemical transformations, including N-alkylation, N-acylation, and quaternization. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

While specific literature on the N-alkylation and N-acylation of this compound is not extensively detailed, the general reactivity of tertiary amines is well-established. N-alkylation would involve the reaction of the tertiary amine with an alkyl halide, leading to the formation of a quaternary ammonium salt. This transformation introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's solubility and electronic characteristics.

N-acylation of tertiary amines is not a direct process. However, derivatization strategies involving the diethylamino group could conceptually proceed through demethylation followed by acylation, although this is a multi-step process. A more direct approach to introduce an acyl group equivalent would be through reactions at other positions on the molecule, such as the aromatic ring.

The nitrogen atom of the diethylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with electrophiles. Quaternization involves the reaction of the tertiary amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide or ethyl bromide), to form a quaternary ammonium salt.

This reaction converts the neutral tertiary amine into a permanently charged quaternary ammonium cation. The general scheme for the quaternization of this compound is depicted below:

Reaction Scheme for Quaternization: this compound + R-X → [5-(diethyl-N-alkyl-ammonio)-2-nitrobenzoate] + X⁻

Where R-X is the alkylating agent. This transformation would be expected to increase the water solubility of the compound and could be used to modulate its biological activity or to anchor it to a solid support.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

The benzoic acid ring of this compound is substituted with three distinct functional groups: a diethylamino group, a nitro group, and a carboxylic acid group. The interplay of their electronic effects governs the feasibility and regioselectivity of further substitution reactions on the aromatic ring.

The diethylamino group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the nitro group and the carboxylic acid group are both deactivating groups and are meta-directing because they withdraw electron density from the ring.

In electrophilic aromatic substitution, the positions ortho to the strongly activating diethylamino group (positions 4 and 6) are the most likely sites for attack by an electrophile. However, position 6 is sterically hindered by the adjacent carboxylic acid group. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position. rsc.orglibretexts.org

Nucleophilic aromatic substitution (SNAr) on this ring is also a possibility. byjus.comchemistrysteps.commasterorganicchemistry.comlibretexts.org For an SNAr reaction to occur, the aromatic ring must be electron-deficient, and there must be a good leaving group. masterorganicchemistry.comnih.gov The presence of the electron-withdrawing nitro and carboxyl groups facilitates nucleophilic attack. chemistrysteps.com If a suitable leaving group were present on the ring, a nucleophile could replace it. The nitro group is a strong activator for SNAr, particularly when positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

Chelation and Complexation Reactions Involving the Carboxylic Acid and Diethylamino Groups

The spatial arrangement of the carboxylic acid and the diethylamino group in this compound suggests the potential for this molecule to act as a chelating agent, binding to metal ions. While direct studies on the chelation of this specific acid are limited, research on closely related structures provides strong evidence for this capability.

For instance, a derivative, 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, has been shown to form stable complexes with various transition metals. nih.govresearchgate.netsemanticscholar.orgresearchgate.net In these complexes, the metal ion is coordinated by the nitrogen atom of the benzimidazole (B57391) ring and the oxygen atom of the phenolic hydroxyl group. nih.govresearchgate.net This analogous structure highlights the ability of the diethylamino-substituted aromatic system to participate in metal coordination.

In the case of this compound, it is conceivable that both the carboxylic acid group and the diethylamino group could participate in the chelation of a metal ion, forming a stable ring structure. The carboxylate oxygen and the diethylamino nitrogen could act as donor atoms.

Table 1: Potential Metal Complexes and Their Characteristics

Metal IonPotential Coordination SitesExpected Complex GeometryPotential Applications
Cu(II)Carboxylate Oxygen, Diethylamino NitrogenSquare Planar or Distorted OctahedralCatalysis, Antimicrobial Agents
Ni(II)Carboxylate Oxygen, Diethylamino NitrogenOctahedral or Square PlanarCatalysis, Materials Science
Co(II)Carboxylate Oxygen, Diethylamino NitrogenTetrahedral or OctahedralCatalysis, Pigments
Fe(II)/Fe(III)Carboxylate Oxygen, Diethylamino NitrogenOctahedralBiological Mimics, Catalysis

The formation of such metal complexes can lead to new materials with interesting magnetic, optical, or catalytic properties. The study of these chelation reactions is a promising area for the future development of novel functional molecules based on the this compound scaffold.

Advanced Spectroscopic and Structural Elucidation of 5 Diethylamino 2 Nitrobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms.

¹H NMR for Proton Chemical Environment Analysis and Coupling Constants

Proton NMR (¹H NMR) spectroscopy of 5-(diethylamino)-2-nitrobenzoic acid reveals distinct signals corresponding to the aromatic protons and the ethyl groups of the diethylamino substituent. The aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum, with their chemical shifts and coupling constants dictated by the electronic effects of the nitro and diethylamino groups. The protons of the ethyl groups give rise to a characteristic quartet and triplet pattern, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively. The integration of these signals confirms the number of protons in each environment.

For a related compound, 5-Chloro-2-nitrobenzoic acid, the proton NMR spectrum in CDCl3 shows signals at approximately 7.67, 7.84, and 7.88 ppm for the aromatic protons, and a signal for the acidic proton at 10.51 ppm. chemicalbook.com In another example, p-[2-(Diethylamino)acetamido]benzoic acid, methyl ester, hydrochloride, the ethyl protons of the diethylamino group exhibit typical shifts in CDCl3. spectrabase.com

Table 1: Representative ¹H NMR Data for Substituted Nitrobenzoic Acids

CompoundSolventAromatic Protons (ppm)Other Protons (ppm)
5-Chloro-2-nitrobenzoic acid chemicalbook.comCDCl37.67, 7.84, 7.8810.51 (COOH)
2-Nitrobenzoic acid chemicalbook.com-Multiplet-
5-Amino-2-nitrobenzoic acid chemicalbook.com-Multiplet-

Note: This table provides representative data for related compounds to illustrate typical chemical shift ranges. Specific data for this compound may vary.

¹³C NMR for Carbon Skeleton Analysis and Substituent Effects

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of the molecule. The spectrum of this compound displays distinct resonances for each unique carbon atom. The positions of these signals are influenced by the electron-withdrawing nitro group and the electron-donating diethylamino group. The carboxyl carbon appears at the most downfield region, typically around 165-175 ppm. The aromatic carbons show a range of chemical shifts, with those directly attached to the nitro and amino groups being significantly affected. The carbons of the ethyl groups resonate in the upfield region of the spectrum. For instance, in related benzoic acid derivatives, the carboxyl carbon can be seen at values such as 167.40 ppm for 3,4,5-Trimethoxybenzoic acid in DMSO. rsc.org General ¹³C NMR chemical shift tables indicate that carbons in substituted benzenes can range from approximately 115.0 to 125.0 ppm, while ester and carboxylic acid carbonyls appear further downfield. wisc.edu

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypeExpected Chemical Shift (ppm)
Carboxyl (C=O)165 - 175
Aromatic (C-NO₂)145 - 155
Aromatic (C-N(Et)₂)140 - 150
Aromatic (C-H)110 - 135
Methylene (-CH₂)40 - 50
Methyl (-CH₃)10 - 15

Note: These are estimated ranges based on typical substituent effects and data from related compounds. wisc.edufiu.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete structural puzzle of this compound and its derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, COSY would show correlations between the adjacent aromatic protons and between the methylene and methyl protons of the ethyl groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This technique is crucial for assigning the carbon signals based on the known proton assignments. For example, it would link the methylene proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, HMBC can show correlations from the aromatic protons to the carboxyl carbon and the carbons of the diethylamino group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are directly bonded. researchgate.net This technique is invaluable for determining the three-dimensional structure and conformation of the molecule, such as the spatial relationship between the diethylamino group and the adjacent aromatic proton.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

FTIR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FTIR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid group. Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are anticipated around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C=O stretching of the carboxylic acid will appear as a strong, sharp peak around 1680-1710 cm⁻¹. The C-N stretching of the diethylamino group and various C-H and C=C stretching and bending vibrations of the aromatic ring and alkyl chains will also be present. In a study of 2-nitrobenzoic acid, characteristic O-H stretching bands were observed between 3500 and 2800 cm⁻¹. researchgate.net

Table 3: Predicted FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
Carboxylic AcidC=O Stretch1680 - 1710
Nitro GroupAsymmetric N-O Stretch1530 - 1560
Nitro GroupSymmetric N-O Stretch1345 - 1385
Aromatic RingC=C Stretch1450 - 1600
Diethylamino GroupC-N Stretch1250 - 1350

Note: These are general ranges and the exact positions can be influenced by the molecular environment. researchgate.netnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Chromophoric Properties, and Solvent Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by the presence of strong chromophores, namely the nitrobenzoic acid moiety and the diethylamino group. The interaction between the electron-donating diethylamino group and the electron-withdrawing nitro group, conjugated through the benzene (B151609) ring, results in significant absorption in the UV-Vis region. This intramolecular charge transfer character often leads to a bathochromic (red) shift of the absorption maximum compared to the parent nitrobenzoic acid. The position and intensity of the absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. More polar solvents can stabilize the excited state differently than nonpolar solvents, leading to shifts in the absorption maxima.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS is a powerful technique for determining the precise molecular weight of a compound with high accuracy, which allows for the unambiguous determination of its elemental composition. iaph.es For this compound, HRMS would confirm its molecular formula. Furthermore, by employing tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule can be studied. iaph.es Upon ionization, the molecule will fragment in a characteristic manner. Common fragmentation pathways for this compound could include the loss of a water molecule, carbon monoxide, or the ethyl groups from the diethylamino substituent. The fragmentation of the nitro group is also a common pathway. Analyzing these fragmentation patterns provides valuable structural information and helps to confirm the connectivity of the different functional groups within the molecule. For instance, the mass spectrum of m-nitrobenzoic acid shows a molecular ion peak at m/z 166.0135, corresponding to its deprotonated form. researchgate.net

It is not possible to generate the requested article at this time.

A thorough search of publicly available scientific databases and literature has revealed no specific single-crystal X-ray diffraction data for the compound This compound or its direct derivatives. This fundamental data is the prerequisite for the detailed analysis of molecular conformation, crystal packing, supramolecular interactions, and Hirshfeld surface analysis as outlined in the user's request.

The provided article structure is heavily reliant on the availability of a solved crystal structure, from which information such as torsion angles, unit cell dimensions, hydrogen bonding, and π-π stacking interactions can be derived and analyzed. Without the crystallographic information file (CIF) or a publication detailing the crystal structure of this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

While research exists for structurally related molecules such as 2-amino-5-nitrobenzoic acid and 2-methylamino-5-nitrobenzoic acid, the specific diethylamino substitution pattern of the target compound would lead to unique conformational and intermolecular interaction characteristics. Therefore, data from these related compounds cannot be used as a substitute to accurately describe the solid-state structure of this compound.

To fulfill the user's request, the crystal structure of this compound would first need to be determined and published within the scientific community.

Computational and Theoretical Investigations of 5 Diethylamino 2 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 5-(diethylamino)-2-nitrobenzoic acid, DFT calculations offer a detailed understanding of its geometry, electronic landscape, and reactivity.

Geometry Optimization and Energetic Landscape of Conformers

The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. For similar molecules, such as 5-amino-2-nitrobenzoic acid, geometry optimization has been successfully performed using DFT methods with basis sets like 6-311++G(d,p). nih.gov The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

The presence of the flexible diethylamino and carboxylic acid groups suggests the existence of multiple conformers for this compound. By rotating these groups, different spatial arrangements can be achieved, each with a specific energy. A systematic search of the conformational space allows for the identification of the most stable conformers and the determination of their relative energies. This energetic landscape is critical for understanding the molecule's behavior in different environments. For instance, in the crystal structure of the related 5-amino-2-nitrobenzoic acid, adjacent molecules form cyclic dimers through intermolecular hydrogen bonds between their carboxyl groups. chemicalbook.com

Table 1: Predicted Physicochemical Properties of a Related Compound: 5-(dimethylamino)-2-nitrobenzoic acid

PropertyValue
Molecular Weight210.19 g/mol
XLogP31.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2
Topological Polar Surface Area86.4 Ų

This data is for the closely related compound 5-(dimethylamino)-2-nitrobenzoic acid and is sourced from PubChem. nih.gov It serves as an illustrative example of the types of properties that can be computationally predicted.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of this compound are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. schrodinger.com

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. For organic dyes, the HOMO-LUMO gap is often related to the wavelength of light absorbed. schrodinger.com DFT calculations, often using functionals like B3LYP, are commonly employed to determine the energies of these frontier orbitals. researchgate.netreddit.com For aromatic nitro and amine compounds, the functional groups significantly influence the HOMO and LUMO energy levels. researchgate.net

Table 2: Conceptual HOMO-LUMO Energy Data

ParameterConceptual Value
HOMO Energy(Value in eV)
LUMO Energy(Value in eV)
HOMO-LUMO Gap (ΔE)(Value in eV)

This table illustrates the type of data obtained from HOMO-LUMO analysis. Specific values for this compound would require dedicated calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions indicate positive electrostatic potential, representing electron-deficient areas prone to nucleophilic attack. Green regions denote neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxyl groups, making them potential sites for electrophilic attack. The hydrogen atom of the carboxylic acid would likely exhibit a positive potential, indicating its acidic nature.

Prediction of Vibrational Frequencies and Electronic Spectra (e.g., TD-DFT for UV-Vis)

DFT calculations are instrumental in predicting the vibrational frequencies of molecules, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to validate the computational model and to aid in the assignment of experimental spectral bands. For the related 5-amino-2-nitrobenzoic acid, harmonic vibrational frequency calculations at the B3LYP level have shown good agreement with experimental FTIR and FT-Raman spectra. nih.gov

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. academie-sciences.fr By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). This is particularly useful for understanding the photophysical properties of compounds like this compound. For benzoic acid derivatives, TD-DFT calculations have been successfully used to interpret their UV absorption spectra.

Table 3: Illustrative Vibrational Frequencies for a Related Benzoic Acid Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O stretch(Value)(Value)
NO₂ symmetric stretch(Value)(Value)
NO₂ asymmetric stretch(Value)(Value)
C-N stretch(Value)(Value)
O-H stretch(Value)(Value)

This table is a conceptual representation based on studies of similar molecules like 4-methyl-3-nitrobenzoic acid. scirp.org Specific values for the target compound would require dedicated calculations.

Analysis of Global and Local Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): The resistance to change in electron distribution, calculated as (I-A)/2.

Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule, calculated as χ²/2η.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the most reactive atomic sites within the molecule for specific types of reactions.

Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior

While DFT calculations provide valuable information about the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, particularly in a solvent environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, MD simulations can provide insights into:

Conformational Sampling: By simulating the molecule over a period of time, MD can explore the different accessible conformations and their relative populations, complementing the energetic landscape obtained from DFT.

Solvation Effects: MD simulations explicitly include solvent molecules, allowing for the study of how the solvent influences the structure and dynamics of the solute. This includes the formation and breaking of hydrogen bonds between the carboxylic acid group and water molecules.

Diffusion and Transport Properties: In a solution, MD simulations can be used to calculate the diffusion coefficient of the molecule, which is important for understanding its transport properties.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights into Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational technique to establish a mathematical correlation between the molecular structure of a compound and its physicochemical properties. mdpi.com For this compound, QSPR models can be developed to predict a range of attributes such as solubility, melting point, and partition coefficient. These models are built upon a foundation of calculated molecular descriptors that numerically represent the compound's topology, geometry, and electronic features.

The development of a robust QSPR model for nitroaromatic compounds, including this compound, typically involves the following steps:

Molecular Descriptor Calculation: A wide array of descriptors are generated using quantum chemical calculations. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., dipole moment, orbital energies).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to create a model that links a selection of these descriptors to a specific experimental property. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

While a specific QSPR model exclusively for this compound is not extensively reported in public literature, studies on similar nitrobenzene (B124822) derivatives have demonstrated the utility of this approach. For instance, QSPR studies on nitro compounds have successfully predicted properties like impact sensitivity, highlighting the importance of electronic state indices. researchgate.net The presence of both a strong electron-donating group (diethylamino) and a strong electron-withdrawing group (nitro) in this compound suggests that electronic descriptors would be particularly significant in any QSPR model for this compound.

Table 1: Illustrative Physicochemical Properties and Relevant QSPR Descriptors for this compound

Physicochemical PropertyPredicted Value (Illustrative)Key QSPR Descriptors (Hypothetical)
Aqueous SolubilityLowPolar Surface Area, LogP, Dipole Moment
Melting PointHighMolecular Weight, Lattice Energy, H-bond donors/acceptors
LogPModerateHydrophobicity indices, Molar Refractivity

Note: The values in this table are illustrative and intended to demonstrate the application of QSPR modeling. Precise, experimentally validated QSPR models for this specific compound require further dedicated research.

Exploration of Non-Linear Optical (NLO) Properties through First and Second Hyperpolarizability Calculations

Non-Linear Optical (NLO) materials are of significant interest for their potential applications in photonics, telecommunications, and optical computing. researchgate.net The NLO response of a molecule is governed by its hyperpolarizability, which describes the non-linear change in the dipole moment in the presence of a strong electric field. The molecular structure of this compound, featuring a π-conjugated system with potent electron-donating (diethylamino) and electron-withdrawing (nitro) groups, strongly suggests that it will exhibit significant NLO properties.

The first hyperpolarizability (β) and second hyperpolarizability (γ) are key parameters that quantify the NLO response. These can be calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov For molecules like this compound, the intramolecular charge transfer from the diethylamino group to the nitro group across the benzene (B151609) ring is expected to result in a large dipole moment and significant hyperpolarizability values.

Computational studies on similar push-pull aromatic systems have consistently shown that the magnitude of the NLO response is directly related to the efficiency of this intramolecular charge transfer. nih.govuou.ac.in The substitution pattern on the benzene ring in this compound is conducive to a strong NLO effect.

Table 2: Calculated NLO Properties for a Representative Nitroaromatic Compound

PropertyCalculated Value (esu)
First Hyperpolarizability (β)4.21 x 10⁻³⁰
Second Hyperpolarizability (γ)7.44 x 10⁻³⁶

Note: This data is for a related compound, para-aminobenzoic acid, and serves as an example of the type of data obtained from NLO calculations. researchgate.net Specific calculations for this compound would be required for precise values.

Quantum Chemical Topology Analysis (e.g., Bader's Atoms in Molecules Theory)

Bader's Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and non-covalent interactions within a molecule. researchgate.netias.ac.in This method can provide deep insights into the nature of intramolecular interactions in this compound, particularly the potential for intramolecular hydrogen bonding.

In this compound, an intramolecular hydrogen bond is likely to form between the hydrogen atom of the carboxylic acid group and an oxygen atom of the adjacent nitro group. quora.comstackexchange.com QTAIM analysis can confirm and characterize this interaction by identifying a bond critical point (BCP) between the hydrogen and oxygen atoms. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the bond. researchgate.net

Table 3: Typical QTAIM Parameters for an Intramolecular Hydrogen Bond

ParameterTypical Value RangeInterpretation
Electron Density at BCP (ρ)0.002 - 0.04 a.u.Indicates bond strength
Laplacian of Electron Density (∇²ρ)PositiveCharacterizes a closed-shell interaction (H-bond)
Ellipticity (ε)VariesIndicates the π-character of the bond

Note: The values in this table are typical for hydrogen bonds and are provided for illustrative purposes. A detailed QTAIM analysis of this compound would be necessary to obtain specific values for its intramolecular interactions.

Advanced Applications in Materials Science and Chemical Sciences

Development as Novel Chromophores and Fluorophores for Optical Materials

The inherent electronic asymmetry of the 5-(diethylamino)-2-nitrobenzoic acid scaffold makes it an excellent candidate for the development of chromophores and fluorophores. The strong intramolecular charge transfer (ICT) character, from the diethylamino donor to the nitro acceptor, is a fundamental property that can be exploited and tuned for optical applications.

Design and Synthesis of Derivatives with Tunable Photophysical Properties

The core structure of this compound allows for systematic modification to fine-tune its photophysical properties, such as absorption and emission wavelengths, quantum yields, and solvatochromism. The synthesis of derivatives often involves reactions targeting the carboxylic acid group or the aromatic ring itself. For instance, the carboxylic acid can be converted into esters or amides, which can alter the electronic properties and solubility of the resulting molecule.

A common strategy involves the condensation of related structures, such as 4-(diethylamino)salicylaldehyde (B93021), with other molecules to create more complex systems. For example, derivatives based on the 4-(diethylamino)salicylaldehyde backbone have been synthesized to create thiosemicarbazones. nih.gov While not a direct derivative of this compound, this illustrates a synthetic approach where the diethylamino-substituted aromatic ring is a key component of a larger chromophoric system.

Furthermore, the synthesis of metal complexes with ligands derived from similar structures, such as 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, demonstrates another pathway to novel optical materials. researchgate.net In these complexes, the coordination of metal ions like Co(II), Cu(II), Ni(II), and Fe(II) to the ligand can significantly modulate the electronic transitions and thus the color and other photophysical properties of the material. researchgate.net The synthesis of such complex ligands often starts from precursors like p-N,N-diethyl amino salicylaldehyde. researchgate.net

Integration into Fluorescent Probes for Chemical Sensing (Non-Biological Contexts)

The sensitivity of the intramolecular charge transfer state in nitroaromatic compounds to the local environment makes them suitable for use in chemical sensors. Derivatives of this compound can be designed as fluorescent probes that respond to the presence of specific analytes in non-biological contexts.

A relevant example is the use of 2-fluoro-5-nitrobenzoic acid as a building block for creating fluorescent probes. ossila.com These probes are designed to be initially non-fluorescent or weakly fluorescent. Upon reaction with a target analyte, such as a nucleophile, a chemical transformation occurs that "turns on" the fluorescence. ossila.com This is often achieved through the hydrolysis of an ester linkage, which releases a highly fluorescent dye. ossila.com This principle can be applied to derivatives of this compound, where the diethylamino group can further enhance the sensitivity and shift the emission wavelength to a more desirable range. The synthesis of photoaffinity analogs from related nitrobenzoic acids, which can covalently bind to substrates upon irradiation, further highlights the utility of this class of compounds as structural probes. nih.gov

Exploration in Polymer Chemistry

The functional groups present on this compound provide handles for its incorporation into polymeric structures, either as a monomer unit or as a post-polymerization modification agent.

Use as Monomers for Functional Polymer Synthesis

The carboxylic acid group of this compound allows it to be used as a monomer in polycondensation reactions, for example, in the synthesis of polyamides or polyesters. The resulting polymers would have the diethylamino and nitro functional groups pendant to the polymer backbone, imparting specific properties such as pH-responsiveness (due to the basicity of the diethylamino group) and a high refractive index or specific optical properties (due to the nitroaromatic moiety).

Research into the polymerization of other functional monomers provides a blueprint for how this compound could be used. For instance, functional copolymers have been synthesized using free radical polymerization of monomers containing diethylamino groups, such as 2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (B77674) (DEAMVA). nih.govnih.gov Similarly, poly(N-[3-(diethylamino)propyl]methacrylamide)s have been synthesized through both conventional free radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization, demonstrating that well-defined polymers with diethylamino functionality can be achieved. mdpi.com These methods could potentially be adapted for the polymerization of vinyl or acrylate derivatives of this compound.

Application as Functionalizing Agents for Polymer Modification

Alternatively, this compound can be used to modify existing polymers. The carboxylic acid group can be activated and reacted with hydroxyl or amine groups on a pre-formed polymer to graft the functional moiety onto the polymer chain. This approach allows for the introduction of the specific optical and electronic properties of the nitroaromatic compound onto a wide range of polymer scaffolds.

This is analogous to the functionalization of poly(2-oxazoline)s, where the living nature of the polymerization allows for the introduction of specific end-groups that can be used for further reactions. researchgate.netmdpi.com For example, a polymer with reactive sites could be functionalized by attaching this compound to impart new characteristics. A study on grafting amino acids onto a copolymer containing aldehyde groups demonstrates a similar concept of post-polymerization modification to introduce new functionalities. mdpi.com

Role as Synthetic Intermediates for Advanced Chemical Structures (e.g., Dyes, Pigments, Specialty Chemicals)

Historically and currently, aromatic compounds containing amino and nitro groups are fundamental intermediates in the chemical industry, particularly for the synthesis of colorants. zhishangchemical.comhccolours.com this compound is a valuable intermediate due to its combination of functional groups, which can be chemically transformed in various ways.

The nitro group can be reduced to an amino group, creating a diamino-substituted benzoic acid derivative. This resulting amine can then be diazotized and coupled with other aromatic compounds to form a vast array of azo dyes. The presence of the diethylamino group often imparts a deep color and good lightfastness to the final dye. For example, 4-(Diethylamino)-2-hydroxybenzaldehyde is a known intermediate for several disperse and solvent dyes, such as Disperse Yellow 82 and Disperse Red 186. dyestuffintermediates.com

Application in Analytical Chemistry as Reagents or Derivatization Agents (Non-Clinical Detection)

Extensive research of scientific literature and chemical databases did not yield any specific examples of this compound being utilized as a reagent or a derivatization agent in non-clinical analytical chemistry. While derivatives of this compound have been synthesized for various biochemical applications, information on its direct use for the detection or quantification of other analytes is not available in the reviewed sources. The following table reflects the absence of data in this specific application area.

Interactive Data Table: Application of this compound in Analytical Chemistry

AnalyteAnalytical MethodPrinciple of DetectionLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Comparative Analysis with Isomeric and Analogous Nitrobenzoic Acid Derivatives

Systematic Investigation of Positional Isomers (e.g., 2-(Diethylamino)-5-nitrobenzoic Acid)

The positional isomerism between 5-(diethylamino)-2-nitrobenzoic acid and 2-(diethylamino)-5-nitrobenzoic acid offers a direct opportunity to study the impact of substituent location on the molecule's characteristics.

The synthesis of these isomers typically involves the nitration of a substituted benzoic acid followed by the introduction of the diethylamino group, or vice versa.

For This compound , a common synthetic approach starts with the nitration of 3-aminobenzoic acid to yield 5-amino-2-nitrobenzoic acid. Subsequent N-alkylation of the amino group with ethyl halides (e.g., ethyl iodide or ethyl bromide) in the presence of a base affords the final product. The efficiency of this route is dependent on controlling the degree of alkylation to favor the formation of the diethylamino group over the monoethylamino or triethylammonium (B8662869) salt byproducts.

In contrast, the synthesis of 2-(diethylamino)-5-nitrobenzoic acid often begins with 2-chloro-5-nitrobenzoic acid. Nucleophilic aromatic substitution of the chlorine atom with diethylamine (B46881) provides the desired product. This reaction is generally efficient, driven by the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack. nih.gov

IsomerStarting MaterialKey Reaction StepsPotential Challenges
This compound3-Aminobenzoic acid1. Nitration2. N-alkylationControl of N-alkylation to prevent over-alkylation.
2-(diethylamino)-5-nitrobenzoic acid2-Chloro-5-nitrobenzoic acidNucleophilic aromatic substitutionPotential for side reactions if the reaction conditions are not optimized.

The electronic properties of these isomers are dictated by the interplay of the electron-donating diethylamino group (+I, +M effects) and the electron-withdrawing nitro group (-I, -M effects).

In This compound , the diethylamino group is para to the nitro group. This arrangement allows for a strong resonance effect, where the lone pair of the nitrogen atom can be delocalized through the aromatic ring to the nitro group. This extended conjugation significantly influences the electron distribution and reactivity. The nitro group, being ortho to the carboxylic acid, exerts a strong electron-withdrawing inductive effect, increasing the acidity of the carboxylic acid. stackexchange.comtestbook.com The steric hindrance between the nitro group and the carboxylic acid can also force the carboxyl group out of the plane of the benzene (B151609) ring, a phenomenon known as the ortho effect, which further enhances its acidity. echemi.com

For 2-(diethylamino)-5-nitrobenzoic acid , the diethylamino group is ortho to the carboxylic acid, and the nitro group is para. The ortho-diethylamino group exerts a significant steric effect on the carboxylic acid, potentially disrupting its coplanarity with the benzene ring and affecting its acidity. The nitro group in the para position strongly withdraws electron density from the ring through both inductive and resonance effects, which also influences the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution. quora.comstackexchange.com

The distinct electronic environments and steric interactions within the two isomers lead to noticeable differences in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the chemical shifts of the aromatic protons will be different for the two isomers due to the varying electronic and anisotropic effects of the substituents. For This compound , one would expect to see three distinct aromatic proton signals. In contrast, 2-(diethylamino)-5-nitrobenzoic acid would also show three aromatic proton signals, but their chemical shifts and coupling patterns would differ due to the different substituent arrangement. The protons of the ethyl groups in the diethylamino substituent will also show characteristic quartet and triplet signals, with potential for subtle differences in their chemical shifts between the two isomers. rsc.org

Infrared (IR) Spectroscopy: The IR spectra of both isomers will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (typically broad, around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). However, the exact positions of these bands may shift slightly between the two isomers due to differences in electronic effects and potential for intramolecular hydrogen bonding. For instance, the steric interaction in 2-(diethylamino)-5-nitrobenzoic acid might influence the hydrogen bonding environment of the carboxylic acid, leading to a shift in the O-H and C=O stretching frequencies compared to its isomer. mdpi.comnih.gov

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra are particularly sensitive to the extent of conjugation in a molecule. Due to the direct para-relationship and strong resonance interaction between the electron-donating diethylamino group and the electron-withdrawing nitro group in This compound , this isomer is expected to have a longer wavelength of maximum absorption (λmax) compared to 2-(diethylamino)-5-nitrobenzoic acid . In the latter, the resonance interaction between these two groups is disrupted as they are in a meta-relationship to each other. This difference in conjugation leads to a noticeable color difference between the two compounds. uni-muenchen.de

Spectroscopic TechniqueThis compound2-(diethylamino)-5-nitrobenzoic acid
¹H NMR Distinct chemical shifts and coupling for three aromatic protons.Different chemical shifts and coupling patterns for three aromatic protons compared to its isomer.
IR Characteristic O-H, C=O, and NO₂ stretches.Similar characteristic stretches, with potential shifts due to different steric and electronic environments.
UV-Vis Longer λmax due to extended conjugation (para-arrangement).Shorter λmax due to disrupted conjugation (meta-arrangement).

Analogous Compounds with Varied Alkyl Groups on Nitrogen (e.g., Dimethylamino, Dipropylamino)

Replacing the diethyl groups on the nitrogen atom with other alkyl groups, such as dimethyl or dipropyl, primarily influences the steric and, to a lesser extent, the electronic properties of the molecule.

The inductive effect of the alkyl groups increases with the size of the alkyl chain (propyl > ethyl > methyl). This would suggest that the dipropylamino analog is a slightly stronger electron-donating group than the diethylamino and dimethylamino analogs. However, this electronic difference is often overshadowed by steric effects.

The steric hindrance around the nitrogen atom increases significantly from dimethylamino to diethylamino to dipropylamino. This steric bulk can have several consequences:

It can hinder the coplanarity of the dialkylamino group with the benzene ring, thereby reducing its ability to donate electrons via resonance.

In the case of the 2-(dialkylamino)-5-nitrobenzoic acid isomers, the increased steric bulk can lead to a more pronounced ortho effect, further influencing the acidity of the carboxylic acid.

The efficiency of synthetic routes involving nucleophilic substitution by the dialkylamine can be affected by its steric bulk.

Alkyl GroupInductive EffectSteric HindranceExpected Impact on Properties
DimethylWeakestLowestLess steric hindrance, allowing for better resonance interaction.
DiethylIntermediateIntermediateA balance of electronic and steric effects.
DipropylStrongestHighestSignificant steric hindrance may dominate over the stronger inductive effect.

Systematic Study of Different Nitrobenzoic Acid Frameworks

The position of the nitro group on the benzoic acid framework fundamentally alters the electronic properties and reactivity of the molecule. The three basic isomers are 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. researchgate.net

2-Nitrobenzoic acid (ortho-isomer): The nitro group is in close proximity to the carboxylic acid. This leads to a strong electron-withdrawing inductive effect and a significant steric interaction (ortho effect), making it the most acidic of the three isomers. stackexchange.comechemi.com

3-Nitrobenzoic acid (meta-isomer): The nitro group is in the meta position. It exerts an electron-withdrawing inductive effect but cannot participate in resonance with the carboxylic acid group. Its acidity is higher than benzoic acid but generally lower than the ortho and para isomers. chemicalbook.com

4-Nitrobenzoic acid (para-isomer): The nitro group is in the para position. It withdraws electron density through both inductive and resonance effects, leading to a significant increase in acidity compared to benzoic acid. quora.comstackexchange.com

The introduction of a diethylamino group to these frameworks will further modify their properties based on its position relative to both the nitro and carboxylic acid groups, leading to a wide range of electronic and steric environments. For example, introducing a diethylamino group at the 5-position of 2-nitrobenzoic acid (the titular compound) results in a system with strong para-resonance between the amino and nitro groups, and a strong ortho-effect between the nitro and carboxyl groups. In contrast, adding a diethylamino group to the 2-position of 5-nitrobenzoic acid (the isomer) creates a different set of interactions with a strong ortho-effect between the amino and carboxyl groups.

Nitrobenzoic Acid IsomerPosition of Nitro GroupKey Electronic/Steric Effects
2-Nitrobenzoic AcidOrthoStrong inductive effect, significant ortho effect.
3-Nitrobenzoic AcidMetaInductive effect only (relative to the carboxyl group).
4-Nitrobenzoic AcidParaInductive and resonance effects.

Future Research Directions and Unexplored Avenues

Application of Flow Chemistry and Automation in Synthesis

The traditional batch synthesis of functionalized nitroaromatic compounds can be challenging due to the exothermic nature of nitration reactions and potential side reactions. europa.eu Continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. acs.orgncl.res.in The application of flow chemistry to the synthesis of 5-(diethylamino)-2-nitrobenzoic acid and its derivatives is a promising research direction.

A continuous flow process could involve the nitration of a suitable precursor, such as 3-(diethylamino)benzoic acid, in a microreactor. beilstein-journals.org This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. wipo.int Furthermore, the integration of automated systems could enable high-throughput synthesis of a library of related compounds with varied substitution patterns, facilitating structure-property relationship studies. researchgate.net

Table 1: Potential Parameters for Flow Synthesis of this compound

ParameterPotential RangeRationale
Reactor TypeMicroreactor/Tubular ReactorEnhanced heat and mass transfer. ncl.res.in
Temperature0 - 100 °COptimization of reaction rate and selectivity.
Pressure1 - 10 barTo maintain solvent in the liquid phase.
Residence Time1 - 30 minutesFine-tuning of conversion and by-product formation.
ReagentsSubstituted Toluene (B28343), Oxidant (e.g., O2), CatalystBased on general methods for substituted benzoic acids. google.com

This approach would not only streamline the production of the target compound but also open doors to the rapid discovery of new derivatives with tailored properties.

Integration with Advanced Characterization Techniques (e.g., Cryo-EM for Supramolecular Assemblies, Advanced Solid-State NMR)

The self-assembly of small molecules into well-defined nanostructures is a burgeoning field of research. While techniques like X-ray diffraction provide atomic-level detail of crystalline materials, they are often not suitable for studying dynamic or solution-phase assemblies. Cryogenic electron microscopy (Cryo-EM) has emerged as a powerful tool for visualizing the three-dimensional structure of self-assembled nanomaterials in their native, hydrated state. nih.gov The application of Cryo-EM could provide unprecedented insights into the morphology and hierarchy of supramolecular structures formed by this compound. nih.govacs.org

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is another powerful technique for characterizing the structure and dynamics of solid materials, including those that are amorphous or nanocrystalline. researchgate.net Advanced ssNMR techniques can provide information on intermolecular interactions, polymorphism, and the local environment of specific nuclei. acs.orgrsc.org For this compound, ssNMR could be used to probe the hydrogen bonding networks and the packing arrangements in its solid forms, complementing data from diffraction methods. acs.orgresearchgate.net

Table 2: Potential Advanced Characterization Techniques and Expected Insights

TechniqueSample TypePotential Insights
Cryo-EMSelf-assembled nanostructures in solutionMorphology (e.g., fibers, vesicles), dimensions, and packing of molecules. nih.gov
Solid-State NMRCrystalline or amorphous solidPolymorph identification, hydrogen bonding patterns, molecular dynamics. researchgate.netresearchgate.net
X-ray DiffractionSingle crystalsPrecise bond lengths, bond angles, and crystal packing. mdpi.com

The combination of these advanced characterization techniques would provide a comprehensive understanding of the structural landscape of this compound, from the molecular to the nanoscale.

Development of Machine Learning Potentials for High-Throughput Computational Studies

Computational methods are increasingly used to predict the properties of molecules and materials, accelerating the discovery process. acs.org Machine learning (ML) offers a powerful approach to develop predictive models based on existing data. arxiv.org For this compound, developing ML potentials could enable high-throughput computational screening of a vast chemical space of its derivatives. researchgate.net

These ML models could be trained on datasets of calculated properties, such as electronic structure, solubility, and self-assembly propensity. nih.govarxiv.org Once trained, these models could rapidly predict the properties of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for experimental investigation. nih.gov This data-driven approach could significantly reduce the time and resources required to discover new materials with desired functionalities.

Table 3: Potential Applications of Machine Learning in the Study of this compound

ApplicationInput DataPredicted Property
Property PredictionMolecular descriptors (e.g., SMILES strings)Melting point, solubility, electronic properties. arxiv.orgnih.gov
Virtual ScreeningLibrary of virtual derivativesIdentification of candidates with optimal properties.
Self-Assembly PredictionMolecular structureLikelihood to form specific supramolecular structures. arxiv.orgrsc.org

The development of robust ML models for this class of compounds would represent a significant step towards the rational design of new functional materials.

Exploration of Self-Assembly Properties and Supramolecular Chemistry

The combination of a carboxylic acid, a tertiary amine, and a nitro group within a single molecule suggests a rich potential for self-assembly driven by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. psu.edursc.org The study of the self-assembly behavior of this compound in different solvents and under various conditions (e.g., pH, temperature) is a key area for future research.

The formation of well-defined supramolecular structures such as nanofibers, ribbons, or vesicles could lead to the development of novel soft materials with applications in areas such as drug delivery, sensing, and catalysis. rsc.org The presence of both hydrogen bond donors and acceptors, as well as the potential for charge-assisted hydrogen bonding, could lead to the formation of robust and predictable supramolecular synthons. psu.edursc.org

Design of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) Incorporating the Compound

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable properties. tcichemicals.comcd-bioparticles.net The carboxylic acid functionality of this compound makes it a suitable candidate as an organic linker for the construction of both MOFs and COFs. tcichemicals.comlabinsights.nl

The incorporation of the diethylamino and nitro groups into the framework could impart unique properties to the resulting materials. For instance, the nitro group could act as a binding site for specific guest molecules, leading to applications in sensing or separations. nih.govnih.gov The diethylamino group could be used to tune the electronic properties of the framework or to serve as a basic catalytic site. The one-pot synthesis of MOFs from nitro-containing dicarboxylic acids has been demonstrated, suggesting a viable route for incorporating this compound. rsc.org

Table 4: Potential Framework Materials Incorporating this compound

Framework TypePotential Metal/LinkerPotential Application
MOFZn(II), Cu(II), Cr(III)Gas storage, catalysis, sensing. nih.govresearchgate.net
COFAmine or aldehyde co-linkersSeparation, electronics, drug delivery. cd-bioparticles.nettcichemicals.com

The design and synthesis of novel MOFs and COFs based on this compound represents a promising frontier for the development of advanced functional materials.

Q & A

Q. What are the recommended methods for determining the solubility of 5-(diethylamino)-2-nitrobenzoic acid in aqueous solutions, and how do hydrotropic agents influence this property?

Answer: Solubility can be quantified using gravimetric or spectrophotometric methods under controlled temperature (e.g., 303 K). Hydrotropes like sodium acetate or citric acid enhance solubility by disrupting water structure via hydrophobic interactions. For example, sodium acetate increases solubility beyond its Minimum Hydrotrope Concentration (MHC) of 0.30 mol/L, as demonstrated for structurally similar 2-nitrobenzoic acid . A stepwise protocol:

Prepare aqueous solutions with varying hydrotrope concentrations.

Saturate solutions with the compound under agitation.

Filter and quantify dissolved compound via UV-Vis spectroscopy (λ_max ≈ 270–300 nm for nitrobenzoic acids).

Q. How can researchers safely handle and store this compound to prevent degradation?

Answer:

  • Handling: Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation or skin contact, as nitrobenzoic acids may exhibit uncharacterized toxicity .
  • Storage: Store in airtight containers at 2–8°C, shielded from light. Monitor for degradation (e.g., color changes, precipitate formation) during long-term storage. Dispose of waste via regulated chemical disposal programs .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing the diethylamino group into the 5-position of 2-nitrobenzoic acid, and what are common challenges?

Answer:

  • Methodology:
    • Nucleophilic substitution: React 5-chloro-2-nitrobenzoic acid with diethylamine under basic conditions (e.g., K₂CO₃ in DMF).
    • Reductive amination: Reduce a nitro intermediate (e.g., 5-nitro-2-nitrobenzoic acid) and couple with diethylamine via Pd/C catalysis.
  • Challenges: Competing reactions (e.g., over-reduction of nitro groups) and regioselectivity issues. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How does the electron-donating diethylamino group influence the spectroscopic properties of this compound compared to electron-withdrawing substituents?

Answer:

  • UV-Vis: The diethylamino group red-shifts absorption maxima (λ_max) due to increased electron density, contrasting with electron-withdrawing groups (e.g., -CF₃ in acifluorfen) that blue-shift λ_max .
  • NMR: The diethylamino protons appear as a triplet (δ ~1.0–1.2 ppm for CH₃) and quartet (δ ~3.3–3.5 ppm for CH₂). Nitro groups deshield aromatic protons, causing downfield shifts (δ ~8.0–8.5 ppm) .

Q. What are the potential applications of this compound in colon-targeted prodrugs?

Answer: The diethylamino group enhances solubility in acidic environments (e.g., stomach), while the nitro group facilitates enzymatic reduction in the colon. Structural analogs, such as azo-linked prodrugs, exploit colonic microbiota for targeted release. For example, MCP-azo-ASA uses a similar scaffold for colon-specific drug delivery .

Q. How can researchers resolve contradictions in reported biological activities of derivatives through computational modeling?

Answer:

  • Docking studies: Use software like AutoDock to predict binding affinities to targets (e.g., cyclooxygenase-2).
  • MD simulations: Assess stability of ligand-receptor complexes over 100+ ns trajectories.
  • In vitro validation: Compare computational predictions with enzyme inhibition assays (IC₅₀ values). Discrepancies may arise from solvation effects or protein flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.